[(3,5-difluorophenyl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-difluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound characterized by the presence of fluorine atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-difluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with a β-diketone under acidic conditions to form the pyrazole ring.
Introduction of the fluoroethyl group: This can be achieved through nucleophilic substitution reactions using fluoroethyl halides.
Attachment of the difluorophenyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the difluorophenyl group to the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3,5-difluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3,5-difluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (3,5-difluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3,5-difluorophenyl)methylamine
- (3,5-difluorophenyl)methylamine
- (3,5-difluorophenyl)methylamine
Uniqueness
(3,5-difluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of both difluorophenyl and fluoroethyl groups, which impart distinct chemical and biological properties. These fluorine-containing groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H14F3N3 |
---|---|
Molecular Weight |
269.27 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)-N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C13H14F3N3/c14-1-2-19-9-11(8-18-19)7-17-6-10-3-12(15)5-13(16)4-10/h3-5,8-9,17H,1-2,6-7H2 |
InChI Key |
CFCKJEYTMHENOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CNCC2=CN(N=C2)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.